molecular formula C15H19N3O2 B2427584 (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea CAS No. 1252298-84-2

(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea

Cat. No.: B2427584
CAS No.: 1252298-84-2
M. Wt: 273.336
InChI Key: HZHGFBLGQIHYHT-UHFFFAOYSA-N
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Description

(3-{(4-Methylphenyl)methylamino}propanoyl)urea is an organic compound with a complex structure that includes a urea moiety, a propanoyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{(4-Methylphenyl)methylamino}propanoyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Propanoyl Intermediate: The initial step involves the reaction of 4-methylbenzylamine with propargyl bromide in the presence of a base such as potassium carbonate to form the prop-2-yn-1-ylamine derivative.

    Coupling with Urea: The prop-2-yn-1-ylamine derivative is then reacted with a propanoyl chloride in the presence of a base like triethylamine to form the desired (3-{(4-Methylphenyl)methylamino}propanoyl)urea.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-{(4-Methylphenyl)methylamino}propanoyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the prop-2-yn-1-yl group.

Scientific Research Applications

Chemistry

In chemistry, (3-{(4-Methylphenyl)methylamino}propanoyl)urea can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be studied for its potential biological activities. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (3-{(4-Methylphenyl)methylamino}propanoyl)urea could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the development of polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of (3-{(4-Methylphenyl)methylamino}propanoyl)urea involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-{(4-Methylphenyl)methylamino}propanoyl)amide: Similar structure but with an amide group instead of a urea moiety.

    (3-{(4-Methylphenyl)methylamino}propanoyl)thiourea: Similar structure but with a thiourea group instead of a urea moiety.

    (3-{(4-Methylphenyl)methylamino}propanoyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.

Uniqueness

The uniqueness of (3-{(4-Methylphenyl)methylamino}propanoyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-carbamoyl-3-[(4-methylphenyl)methyl-prop-2-ynylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-9-18(10-8-14(19)17-15(16)20)11-13-6-4-12(2)5-7-13/h1,4-7H,8-11H2,2H3,(H3,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHGFBLGQIHYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CCC(=O)NC(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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